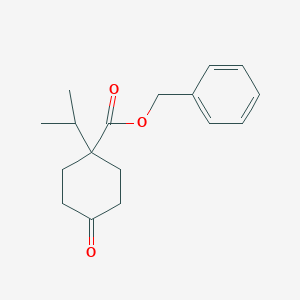
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol . . This compound is characterized by its cyclohexane ring structure with an isopropyl group and a benzyl ester functional group.
Vorbereitungsmethoden
The synthesis of benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate has various applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways involving cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the ester and ketone functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely depending on the context of use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as ethyl 4-oxocyclohexanecarboxylate . While both compounds share a cyclohexane ring structure with a ketone group, they differ in their ester functional groups (benzyl vs. ethyl). This difference can influence their reactivity, solubility, and applications. Other similar compounds include cyclohexanecarboxylic acid derivatives with various ester or alkyl substituents .
Eigenschaften
Molekularformel |
C17H22O3 |
|---|---|
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
benzyl 4-oxo-1-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-13(2)17(10-8-15(18)9-11-17)16(19)20-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI-Schlüssel |
AMUZFAPNWSQXLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
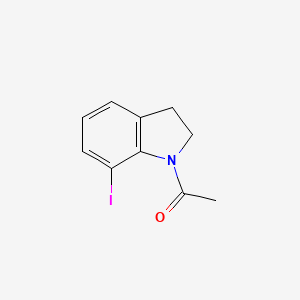

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)
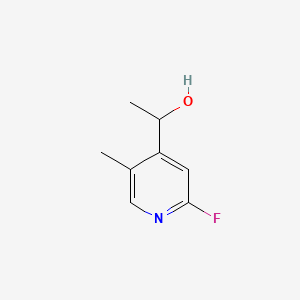
![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)
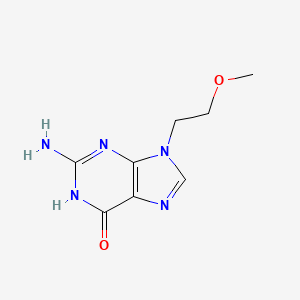
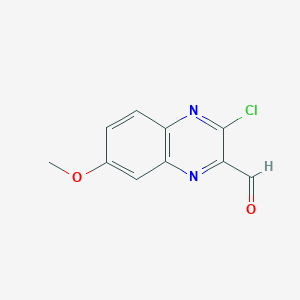
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)
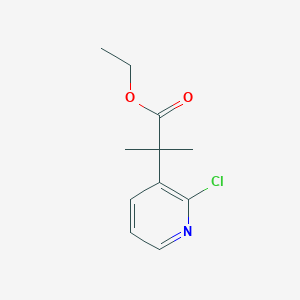

![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)
![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
